molecular formula C16H14F3N5O B15294609 Voriconazole-13C3,d3

Voriconazole-13C3,d3

Cat. No.: B15294609
M. Wt: 353.32 g/mol
InChI Key: BCEHBSKCWLPMDN-FMXFOZHCSA-N
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Description

Voriconazole-13C3,d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of voriconazole, a triazole antifungal medication. The labeling with carbon-13 and deuterium (d3) allows for precise tracking and analysis in various experimental settings, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Voriconazole-13C3,d3 involves the incorporation of carbon-13 and deuterium into the voriconazole molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the compound’s composition and labeling efficiency.

Chemical Reactions Analysis

Types of Reactions

Voriconazole-13C3,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.

Scientific Research Applications

Voriconazole-13C3,d3 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of voriconazole in various conditions.

    Biology: Employed in metabolic studies to track the distribution and breakdown of voriconazole in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of voriconazole.

    Industry: Applied in the development of new antifungal agents and in quality control processes to ensure the consistency of voriconazole formulations.

Mechanism of Action

Voriconazole-13C3,d3, like voriconazole, exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell membrane instability and ultimately fungal cell death. The labeled isotopes allow for detailed tracking of the compound’s interaction with its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: The non-labeled parent compound used to treat fungal infections.

    Posaconazole: Another triazole antifungal with a similar mechanism of action but a broader spectrum of activity.

    Fluconazole: A first-generation triazole antifungal with a narrower spectrum of activity compared to voriconazole.

Uniqueness

Voriconazole-13C3,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research settings. This makes it an invaluable tool in pharmacokinetic studies and other scientific investigations where understanding the detailed behavior of voriconazole is crucial.

Properties

Molecular Formula

C16H14F3N5O

Molecular Weight

353.32 g/mol

IUPAC Name

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)(413C)butan-2-ol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1+1D3

InChI Key

BCEHBSKCWLPMDN-FMXFOZHCSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origin of Product

United States

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